5-[4-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine
Overview
Description
5-[4-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine is a useful research compound. Its molecular formula is C10H8F2N4O and its molecular weight is 238.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
The amination of 1,2,4-triazines has been studied extensively, revealing that these compounds undergo substitution reactions to form 3-amino-1,2,4-triazines. Such reactions are influenced by the character of the leaving group, indicating a complex interplay between SN(AE) and SN(ANRORC) mechanisms. This underscores the versatility of 1,2,4-triazines in chemical synthesis and their potential applications in creating various derivatives for further scientific exploration (Rykowski & Plas, 1982).
Synthesis of Derivatives and Analogues
Derivatives of 1,2,4-triazines, such as 5,7-disubstituted imidazo[5,1-f][1,2,4]triazin-4-amines, have been developed through both linear and convergent synthetic strategies. This approach enables diversification at the 5-position of the molecule, showcasing the adaptability of the core structure for generating compounds with potentially unique properties and applications (Werner et al., 2010).
Antimicrobial Activities
Research into the antimicrobial properties of 1,2,4-triazine derivatives has yielded compounds with notable activity against various microorganisms. For instance, fluorine-substituted 3,5-disubstituted amino-1,2,4-triazines have shown effectiveness against bacteria such as Bacillus subtilis and Staphylococcus aureus, indicating the potential for these compounds in medical and pharmaceutical applications (Alharbi & Alshammari, 2019).
Biological Effects and Structure-Activity Relationship
Studies on the biological effects of triazine derivatives have revealed compounds with varying activities, including analeptic and deprimo actions. Such findings highlight the significance of chemical structure in determining biological efficacy, offering insights into the design of substances with targeted biological activities (Aksyonova-Seliuk et al., 2016).
Anticancer Potential
The design and synthesis of fluorinated 7-benzylamino-2-phenyl-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amines as potential anticancer agents illustrate the ongoing exploration of 1,2,4-triazines in oncology. Some of these compounds have demonstrated anticancer effects and anti-angiogenic properties, underscoring the potential of 1,2,4-triazine derivatives in cancer therapy (Dolzhenko et al., 2015).
Properties
IUPAC Name |
5-[4-(difluoromethoxy)phenyl]-1,2,4-triazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N4O/c11-9(12)17-7-3-1-6(2-4-7)8-5-14-16-10(13)15-8/h1-5,9H,(H2,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMAPGSSGCWCJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=NC(=N2)N)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.